Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester
Overview
Description
Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester is a chemical compound with the molecular formula C16H33O5P It is a derivative of undecanoic acid, where the 11th carbon is substituted with a diethoxyphosphinyl group, and the carboxylic acid is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester typically involves the esterification of undecanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the diethoxyphosphinyl group. The reaction conditions often include:
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols.
Scientific Research Applications
Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: It is utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism by which undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester exerts its effects involves several molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress in microbial cells, leading to cell membrane and cell wall damage.
Lipid Metabolism: It affects the synthesis of fatty acids, phospholipids, and ergosterol, disrupting cellular processes.
Gene Expression: The compound modulates the expression of genes critical for microbial virulence and survival.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid, 11-(diethoxyphosphinyl)-, methyl ester: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
Undecanoic acid, ethyl ester: Lacks the diethoxyphosphinyl group, making it less reactive in certain chemical reactions.
Uniqueness
Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 11-diethoxyphosphorylundecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35O5P/c1-4-20-17(18)15-13-11-9-7-8-10-12-14-16-23(19,21-5-2)22-6-3/h4-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLDOUFSDURRML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277492 | |
Record name | Ethyl 11-(diethoxyphosphinyl)undecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-26-0 | |
Record name | Ethyl 11-(diethoxyphosphinyl)undecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4402-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 11-(diethoxyphosphinyl)undecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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